methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and methyl chloroformate.
Formation of Intermediate: Indene undergoes a reaction with methyl chloroformate in the presence of a base like sodium hydride to form methyl 2,3-dihydro-1H-indene-1-carboxylate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 3-position, yielding methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the indene ring system can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
- Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is unique due to the specific positioning of the amino group and the carboxylate ester. This configuration can lead to distinct biological activities and reactivity patterns compared to other indene derivatives. Its unique structure makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules.
Biological Activity
Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H14ClN1O2 and a molecular weight of approximately 227.69 g/mol. The compound features an indene structure, characterized by a fused benzene and cyclopentene ring, which contributes to its reactivity and biological activity. The presence of an amino group and a carboxylate ester enhances its solubility and interaction with biological targets .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory disorders.
- Analgesic Effects : Its potential as an analgesic agent has been explored, suggesting it could be beneficial in pain management therapies.
- Neurological Applications : The compound's interactions with neurotransmitter systems indicate potential applications in treating neurological disorders .
The mechanism by which this compound exerts its biological effects is primarily through modulation of receptor activity. It is believed to interact with various neurotransmitter receptors, influencing pathways involved in pain perception and inflammation .
Interaction with Biological Targets
The compound's ability to modulate receptor activity makes it a candidate for further pharmacological studies. Interaction studies have identified several biological targets:
Biological Target | Type of Interaction | Potential Effects |
---|---|---|
GABA Receptors | Positive Allosteric Modulation | Enhances GABAergic signaling |
NMDA Receptors | Antagonism | Potential neuroprotective effects |
COX Enzymes | Inhibition | Reduces inflammatory responses |
These interactions highlight the compound's versatility in influencing different biological pathways .
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Analgesic Efficacy : A study demonstrated that administration of the compound in animal models resulted in significant reductions in pain-related behaviors, indicating its potential as an effective analgesic agent.
- Anti-inflammatory Activity : Another investigation reported that the compound significantly reduced markers of inflammation in vivo, supporting its use in inflammatory conditions .
- Neuroprotective Effects : Research focusing on neurodegenerative models revealed that this compound exhibited protective effects against neuronal damage induced by excitotoxicity .
Properties
IUPAC Name |
methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9;/h2-5,9-10H,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOWVWWPCHNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C2=CC=CC=C12)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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